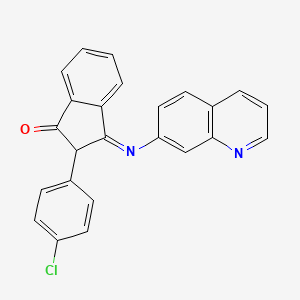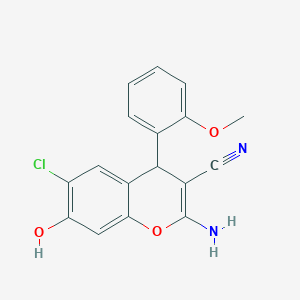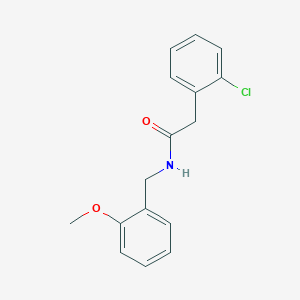
2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone, also known as CQI, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine and materials science.
Wirkmechanismus
The exact mechanism of action of 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade and disrupting the mitochondrial membrane potential. In inflammatory cells, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. In viral cells, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to inhibit the replication of RNA viruses by targeting the viral RNA polymerase.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of inflammation, and the inhibition of viral replication. In cancer cells, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to inhibit the growth and metastasis of various types of cancer, including breast, lung, and colon cancer. In inflammatory cells, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and the infiltration of inflammatory cells into tissues. In viral cells, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to inhibit the replication of RNA viruses, such as influenza and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has several advantages for lab experiments, including its low cost, high stability, and ease of synthesis. However, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone also has some limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations. Therefore, careful optimization of the experimental conditions, such as the concentration and exposure time of 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone, is necessary to obtain reliable and reproducible results.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone, including the development of new synthesis methods, the exploration of its potential applications in other fields, and the elucidation of its exact mechanism of action. In medicine, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone could be further studied for its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. In materials science, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone could be further studied for its potential applications in the development of new fluorescent probes and sensors. In analytical chemistry, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone could be further studied for its potential applications in the determination of other trace elements in water samples.
Synthesemethoden
2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone can be synthesized through a simple one-pot reaction between 2-acetylindan-1,3-dione, 4-chloroaniline, and 8-hydroxyquinoline in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields a yellow crystalline solid, which can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been studied for its potential applications in various fields, including medicine, materials science, and analytical chemistry. In medicine, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. In materials science, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been used as a reagent for the determination of trace amounts of copper and iron in water samples.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3-quinolin-7-yliminoinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O/c25-17-10-7-16(8-11-17)22-23(19-5-1-2-6-20(19)24(22)28)27-18-12-9-15-4-3-13-26-21(15)14-18/h1-14,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYBSTZBPBYHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC4=C(C=CC=N4)C=C3)C(C2=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-quinolin-7-yliminoinden-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclohexyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4887877.png)

![1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887891.png)
![2-benzyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4887895.png)
![N-[3-(2-furoylamino)-2,2-dimethylpropyl]-2-furamide](/img/structure/B4887901.png)

![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4887912.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4887933.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4887937.png)
![N-allyl-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B4887949.png)

![8-ethoxy-4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4887958.png)